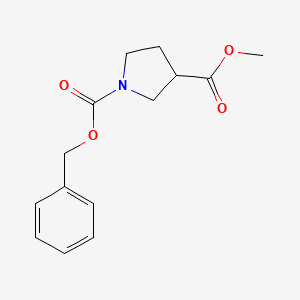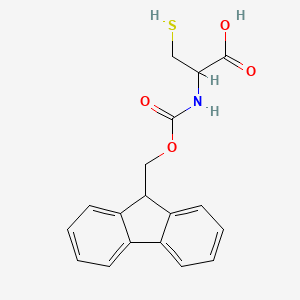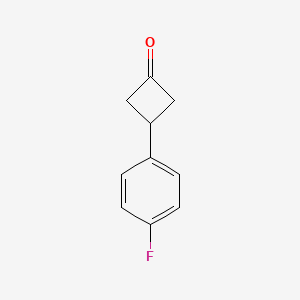
3-(4-Fluorophenyl)cyclobutan-1-one
説明
3-(4-Fluorophenyl)cyclobutan-1-one is a compound that can be associated with various chemical research areas, including the synthesis of fluorinated cyclobutane derivatives and their potential applications in material science and medicinal chemistry. Although the provided papers do not directly discuss 3-(4-Fluorophenyl)cyclobutan-1-one, they offer insights into related chemical structures and reactions that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluorinated cyclobutane derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers involves the formation of an aryl Grignard reagent followed by dehydrogenative hydrolysis and condensation to produce a monomer that can be thermally cyclopolymerized into a stable elastomeric film . Similarly, the synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones through a rhodium-catalyzed reaction demonstrates the potential for cyclobutanones to undergo carbon-carbon bond cleavage and form new compounds . These methods could potentially be adapted for the synthesis of 3-(4-Fluorophenyl)cyclobutan-1-one.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite diverse, with the potential for planar and non-planar conformations. For example, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative with a 4-fluorophenyl group shows a planar conformation except for one of the pyrrolidin rings, which adopts an envelope conformation . This suggests that 3-(4-Fluorophenyl)cyclobutan-1-one may also exhibit interesting conformational characteristics that could influence its chemical behavior.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can vary significantly depending on the substituents and the reaction conditions. The study of cyclobutadiene dications, for example, reveals insights into the conjugative interactions between substituents and the aromatic cation, which could be relevant for understanding the reactivity of 3-(4-Fluorophenyl)cyclobutan-1-one . The presence of a fluorine atom can influence the electron density and thus the reactivity of the compound.
Physical and Chemical Properties Analysis
Fluorinated cyclobutane derivatives often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The synthesis and characterization of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks show that the electron-withdrawing effect of fluorine atoms can significantly affect the acid-base properties of these compounds . This suggests that 3-(4-Fluorophenyl)cyclobutan-1-one may also have distinct physical and chemical properties, such as altered pKa values, due to the influence of the 4-fluorophenyl group.
科学的研究の応用
Synthesis and Characterization
A notable application involves the synthesis and characterization of novel compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a research chemical with potential pharmacological activities yet to be explored (McLaughlin et al., 2016). Similarly, the compound has been utilized in the development of fluoroalkyl-substituted enyne-allenes to study the fluoro-ene reaction and [2+2] cycloaddition in thermal cyclization processes (Çinar et al., 2014).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 3-(4-Fluorophenyl)cyclobutan-1-one have been investigated for their potential as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, highlighting their significance in the development of novel therapeutics (Liu et al., 2012). Additionally, cyclobutane derivatives have been identified as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type I, demonstrating the compound's utility in exploring new drug candidates (Zhu et al., 2008).
Material Science and Photocatalysis
The compound has also found applications in material science, such as in the development of coordination polymer-mediated molecular surgery for precise interconversion of dicyclobutane compounds, showcasing its role in constructing complex organic structures with potential applications in molecular engineering and catalysis (Wang et al., 2022).
Safety and Hazards
特性
IUPAC Name |
3-(4-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDMEVWTIFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465009 | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143589-42-8 | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)


![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
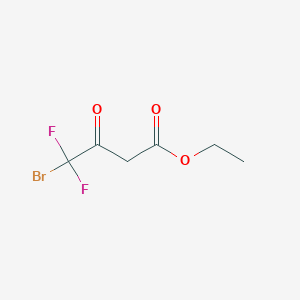

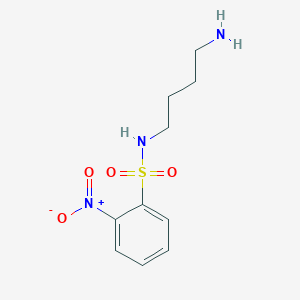

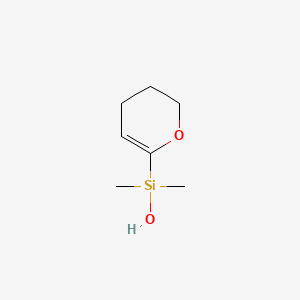
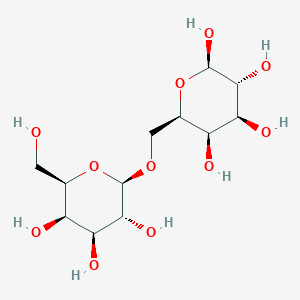
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)

